molecular formula C13H9NO4S B3051981 3-Nitro-4-(phenylthio)benzoic acid CAS No. 37531-36-5

3-Nitro-4-(phenylthio)benzoic acid

Cat. No. B3051981
CAS RN: 37531-36-5
M. Wt: 275.28 g/mol
InChI Key: RSPUPFIRVICSIZ-UHFFFAOYSA-N
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Description

3-Nitro-4-(phenylthio)benzoic acid is a heterocyclic organic compound . Its IUPAC name is 3-nitro-4-phenylsulfanylbenzoate . It has a molecular weight of 274.271920 g/mol and a molecular formula of C13H9NO4S .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(phenylthio)benzoic acid consists of a benzoic acid core with a nitro group (-NO2) and a phenylthio group (-SC6H5) attached to the benzene ring . The canonical SMILES representation is C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)N+[O-] .


Physical And Chemical Properties Analysis

3-Nitro-4-(phenylthio)benzoic acid has a boiling point of 450.4ºC at 760mmHg, a flash point of 226.2ºC, and a density of 1.47g/cm³ . It has 4 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Luminescence Sensitization in Eu(III) and Tb(III) Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, including structures similar to 3-Nitro-4-(phenylthio)benzoic acid, have been explored for their potential to sensitize the luminescence of Eu(III) and Tb(III). These compounds have demonstrated significant efficiency in enhancing luminescence properties, as studied through spectroscopy and crystallography methods (Viswanathan & Bettencourt-Dias, 2006).

Conversion to α-Phenylthio Derivatives

The nitro group in compounds like 3-Nitro-4-(phenylthio)benzoic acid can be replaced by a phenylthio group in certain reactions, particularly when activated by specific groups. This process is vital in the synthesis of α-phenylthio ketones and related compounds, which have various applications in organic synthesis (Miyake & Yamamura, 1986).

Involvement in the Synthesis of Lanthanide Coordination Compounds

Compounds related to 3-Nitro-4-(phenylthio)benzoic acid have been used in synthesizing lanthanide coordination compounds. These compounds display varied photophysical properties influenced by electron-donating or withdrawing groups (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Application in the Synthesis of Spice Compounds

Derivatives of 3-Nitro-4-(phenylthio)benzoic acid have been synthesized for use as spice compounds. The process involves a series of chemical transformations starting from primary nitro compounds to achieve the desired flavor characteristics (Wang Ting-ting, 2010).

Desulfurization Studies

The desulfurization reaction of compounds structurally similar to 3-Nitro-4-(phenylthio)benzoic acid has been explored. These studies provide insights into reaction mechanisms and intermediate formations, relevant in organic and medicinal chemistry (Argilagos, Kunz, Linden, & Heimgartner, 1998).

Safety And Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) upon single exposure . It’s important to handle 3-Nitro-4-(phenylthio)benzoic acid with appropriate safety measures.

properties

IUPAC Name

3-nitro-4-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPUPFIRVICSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363060
Record name 3-nitro-4-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(phenylthio)benzoic acid

CAS RN

37531-36-5
Record name 3-nitro-4-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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